RX-3117
Overview
Description
Fluorocyclopentenylcytosine (RX-3117) is an orally bioavailable cytidine analog currently undergoing Phase I clinical trials. It exhibits promising antitumor activity in various human tumor xenografts, including those resistant to gemcitabine .
Preparation Methods
Synthetic Routes:: RX-3117 can be synthesized through chemical modifications of cytosine. While specific synthetic routes are proprietary, the compound is typically prepared by introducing fluorocyclopentene functionality to the cytosine scaffold.
Reaction Conditions:: The exact reaction conditions for this compound synthesis are not publicly disclosed. it involves selective functionalization of the cytosine ring, resulting in the replacement of a hydrogen atom with a fluorocyclopentene moiety.
Industrial Production:: Industrial-scale production methods remain confidential due to commercial interests. the compound’s oral availability suggests a feasible production process.
Chemical Reactions Analysis
Reactivity:: RX-3117 undergoes various chemical reactions, including:
Phosphorylation: Activation by uridine-cytidine kinase 2 (UCK2) leads to the formation of phosphorylated this compound metabolites.
Incorporation into RNA/DNA: Like other nucleoside analogs, this compound can be incorporated into RNA and DNA during replication, inhibiting their synthesis.
Common Reagents and Conditions:: Specific reagents and conditions for this compound reactions are proprietary. its activation by UCK2 highlights the importance of this enzyme in its metabolism.
Major Products:: The major products of this compound metabolism include phosphorylated forms that exert antitumor effects.
Scientific Research Applications
RX-3117’s applications span multiple fields:
Chemistry: As a cytidine analog, it contributes to nucleoside chemistry research.
Biology: Its incorporation into RNA/DNA can be studied in cellular and molecular biology contexts.
Medicine: this compound’s antitumor activity warrants further investigation in clinical settings.
Industry: Potential applications in drug development and personalized medicine.
Mechanism of Action
RX-3117’s mechanism involves:
Activation: UCK2 phosphorylates this compound, converting it into active metabolites.
Targets: These metabolites likely interact with cellular components involved in nucleic acid synthesis.
Comparison with Similar Compounds
While RX-3117’s uniqueness lies in its fluorocyclopentene modification, other cytidine analogs (e.g., gemcitabine) share similar mechanisms. this compound’s distinct structure sets it apart.
Properties
IUPAC Name |
4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18)/t7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLGKCJUPWYJON-HLTSFMKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113297 | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865838-26-2 | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865838-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roducitabine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865838262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorocyclopentenylcytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RODUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4A82I0JO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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